1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester

Description

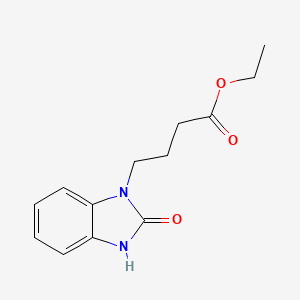

“1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester” is a benzimidazole derivative featuring a butanoic acid ethyl ester substituent at the 1-position of the benzimidazole core. The “2,3-dihydro-2-oxo” moiety indicates a partially saturated ring system with a ketone group at position 2, conferring unique electronic and steric properties to the molecule.

Properties

IUPAC Name |

ethyl 4-(2-oxo-3H-benzimidazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-18-12(16)8-5-9-15-11-7-4-3-6-10(11)14-13(15)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFOVEYKMYRRRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439307 | |

| Record name | 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116199-86-1 | |

| Record name | 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester typically involves the reaction of benzimidazole derivatives with butanoic acid and ethyl ester groups. One common method involves the use of tetrahydrofuran as a solvent and concentrated hydrochloric acid as a catalyst. The reaction mixture is stirred for a specific duration and then poured into water to precipitate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.

Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-1-butanoic acid derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds .

Scientific Research Applications

1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound is used in the study of enzyme interactions and protein binding.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester involves its interaction with specific molecular targets. The benzimidazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, depending on its chemical modifications and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and related benzimidazole/indole derivatives:

Physicochemical and Reactivity Insights

- Solubility : The target compound’s ethyl ester and ketone groups enhance lipophilicity compared to the carboxylic acid derivative in , which is more polar and water-soluble. The chloro-indole derivative () exhibits broad solubility in organic solvents due to its halogenated aromatic system .

- Reactivity : The carbonyl chloride derivative () is highly reactive, serving as a precursor for amide bond formation. In contrast, the target compound’s ester group may undergo hydrolysis under alkaline conditions .

- Thermal Stability : The chloro-indole ester () has a high boiling point (359.2°C), likely due to strong intermolecular halogen bonding, whereas the target compound’s stability is influenced by its ketone and ester functionalities .

Biological Activity

1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester is a compound that belongs to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 252.28 g/mol. Its structure includes a benzimidazole ring fused with a butanoic acid moiety, which contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O3 |

| Molecular Weight | 252.28 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. The compound in focus has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Studies and Findings

- Antibacterial Activity : A study demonstrated that compounds similar to 1H-benzimidazole-1-butanoic acid showed minimum inhibitory concentrations (MICs) ranging from 0.39 to 0.78 mg/L against resistant strains such as MRSA and VRE . These findings suggest that modifications in the benzimidazole structure can enhance antibacterial potency.

- Mechanism of Action : The antibacterial action is believed to stem from the ability of the benzimidazole ring to interact with bacterial DNA, disrupting replication processes . The incorporation of different substituents on the benzimidazole scaffold has been shown to affect its binding affinity and selectivity towards bacterial targets.

Table 2: Antimicrobial Activity Data

| Compound Name | Bacterial Strain | MIC (mg/L) |

|---|---|---|

| 1H-Benzimidazole-1-butanoic acid derivative | MRSA | 0.25 |

| 1H-Benzimidazole-1-butanoic acid derivative | VRE | 0.5 |

| Control (Vancomycin) | MRSA | 0.5 |

| Control (Ciprofloxacin) | VRE | 0.75 |

Antifungal Activity

In addition to antibacterial properties, certain derivatives have shown antifungal activity, indicating a broader spectrum of biological effects. For instance, studies have reported antifungal MIC values ranging from 100 to 250 mg/L against common fungal pathogens .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is influenced by their structural characteristics. Modifications at specific positions on the benzimidazole ring can lead to significant changes in activity:

- Position C-2 Substituents : Compounds with cyclohexylethyl or phenylpropyl groups at the C-2 position have shown enhanced antimicrobial activity compared to simpler structures .

- Hydrogen Bonding : The presence of hydrogen bond donors/acceptors in the structure contributes to improved interactions with biological targets, enhancing efficacy .

Table 3: Structure-Activity Relationship Insights

| Substituent Type | Position | Activity Level |

|---|---|---|

| Cyclohexylethyl | C-2 | High |

| Phenylpropyl | C-2 | Moderate |

| Simple alkyl groups | C-2 | Low |

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what methodological considerations ensure optimal yield?

Answer:

The synthesis of benzimidazole derivatives often involves cyclization or condensation reactions. For example:

- Acyl chloride coupling : Reacting 1H-benzimidazole with acetyl chloride under reflux conditions, followed by recrystallization with methanol, can yield benzimidazole-acetyl derivatives .

- Carbodiimide-mediated coupling : Using reagents like 1,1’-carbonyl diimidazole (CDI) in tetrahydrofuran (THF) or dimethylformamide (DMF) facilitates ester bond formation, as demonstrated in related benzimidazole-based compounds (e.g., 70–90% yields for similar structures) .

Key considerations : Control reaction temperature to avoid side products, use anhydrous solvents, and validate intermediate purity via TLC or HPLC.

Basic: How should researchers purify this compound to achieve high purity, and what analytical techniques validate purification success?

Answer:

- Recrystallization : Methanol or ethanol is effective for recrystallizing benzimidazole esters, as shown in the synthesis of 1-(1H-benzimidazol-2-yl) ethanone .

- Chromatography : Column chromatography with silica gel and ethyl acetate/hexane mixtures can resolve impurities .

Validation : Use melting point analysis (e.g., >300°C for related benzimidazole carboxylic acids ) and HPLC with UV detection at 254 nm to confirm purity (>95%).

Basic: What spectroscopic methods are most effective for characterizing this compound, and how are key spectral features interpreted?

Answer:

- 1H NMR : Look for signals indicative of the ethyl ester group (e.g., triplet at ~1.2 ppm for CH3 and quartet at ~4.1 ppm for CH2) and benzimidazole protons (aromatic signals at 7.0–8.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (ester: ~1720 cm⁻¹) and N-H (benzimidazole: ~3400 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 192.17 for a related methyl ester ) validate the molecular formula.

Advanced: How can SHELXL refinement resolve ambiguities in the compound’s crystallographic structure?

Answer:

SHELXL refines crystal structures by:

- Twinned data handling : Resolving overlapping reflections in high-symmetry space groups .

- Hydrogen bonding analysis : Identifying supramolecular interactions (e.g., π–π stacking in benzimidazole derivatives ).

- Thermal parameter adjustment : Optimizing anisotropic displacement parameters for heavy atoms .

Example : A benzimidazole-benzotriazole hybrid showed 2D supramolecular sheets via SHELXL-refined π–π interactions .

Advanced: How to address discrepancies between NMR and crystallographic data for conformational analysis?

Answer:

- Dynamic effects : NMR may average conformers (e.g., ester group rotation), while X-ray captures static structures. Use variable-temperature NMR to detect flexibility .

- DFT calculations : Compare experimental NMR shifts with computed values for dominant conformers .

- SHELX constraints : Apply restraints to refine disordered groups in crystallographic models .

Advanced: What safety protocols are critical for handling this compound?

Answer:

- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to structural similarities to Carbimazole, which targets the thyroid .

- Spill management : Neutralize acidic/basic spills with inert adsorbents (e.g., vermiculite), as recommended for benzothiadiazole derivatives .

- Waste disposal : Incinerate halogen-free waste at >1000°C to prevent environmental release .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Functional group variation : Modify the ester (e.g., methyl to ethyl) or benzimidazole substituents to assess bioactivity changes .

- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition assays, as done for N’-substituted benzimidazole hydrazides .

- Crystallographic SAR : Correlate hydrogen-bonding motifs (e.g., from SHELX-refined structures) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.